2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a pyridinyl group, a triazolyl group, a sulfanyl group, and a chloromethylphenyl group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a rigid, planar structure due to the presence of the aromatic rings (pyridinyl and phenyl groups). The presence of the triazole ring could introduce some interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and sulfanyl groups could make it somewhat soluble in water .Scientific Research Applications
Antimicrobial Activity
A series of compounds structurally related to the query compound have been synthesized and tested for their antimicrobial properties. These compounds, which include derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have shown significant in vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antiexudative Activity
Derivatives of pyrolin, including those structurally similar to the query compound, have been synthesized and their anti-exudative activity has been evaluated. In experiments with white rats, these compounds have shown promising results, with some derivatives outperforming the reference drug diclophenac sodium in formalin edema modulation, indicating potential for new anti-inflammatory drugs (Chalenko et al., 2019).
Synthesis of Novel Derivatives
The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, including pyridine and pyrimidine derivatives. These synthetic pathways involve nucleophilic substitution reactions, offering new routes to compounds with potential biological and pharmacological applications (Palamarchuk et al., 2019).
Potential Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines, which share structural motifs with the query compound, has identified these as potential mediator release inhibitors, suggesting a possible application in the treatment of asthma. The synthesis of these compounds involves multiple steps, including cyclization and rearrangement, highlighting the chemical versatility of triazole derivatives (Medwid et al., 1990).
Antitumor Activity
Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, related to the core structure of the query compound, have been synthesized and tested for their antitumor activity against various cell lines. These studies provide insights into the design of novel antitumor agents with enhanced efficacy and selectivity (Hu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-4-5-12(7-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQQAVUDVRYUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide |
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